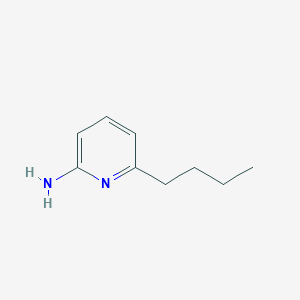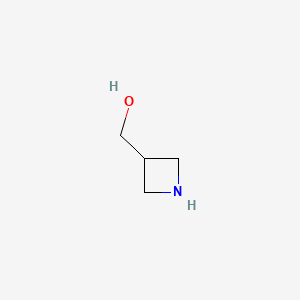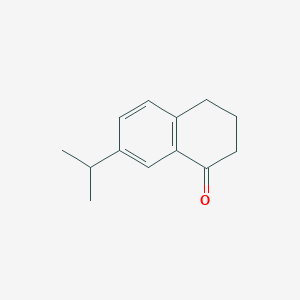
7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one, is a derivative of naphthalene, which is a well-known polycyclic aromatic hydrocarbon. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthalene derivatives and their chemical properties. For instance, the synthesis of naphthalene derivatives is a topic of interest due to their potential applications in various fields, including organic electronics and photophysics .
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and specific reagents. For example, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) starts from 1,8-dibromonaphthalene and involves the use of a silylating agent under anhydrous conditions . Similarly, the synthesis of 2,7-Bis(prop-2-yn-1-yloxy)naphthalene is achieved by reacting naphthalene-2,7-diol with prop-2-ynyl 4-methylbenzenesulfonate in the presence of sodium hydride . These methods could potentially be adapted for the synthesis of 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for their chemical behavior and potential applications. The crystal packing of 2,7-Bis(prop-2-yn-1-yloxy)naphthalene, for instance, features intermolecular non-classical C—H⋯O hydrogen bonds and C—H⋯π interactions, which could influence its solid-state properties . Understanding the molecular structure of 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one would similarly be important for predicting its reactivity and interactions.
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The dication derived from naphthalene in one study is used for oxidative coupling reactions, which could be a relevant reaction type for other naphthalene derivatives . The specific chemical reactions that 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one can participate in would depend on its functional groups and electronic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives, such as solvatochromism and photophysical behavior, are of significant interest. For example, 2,5-PRODAN exhibits solvatochromism and a quantum yield that is nearly one order of magnitude smaller than that of PRODAN, indicating the influence of the naphthalene core on these properties . The properties of 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one would likely be influenced by its alkyl substitution and ketone functional group, affecting its solubility, fluorescence, and reactivity.
Scientific Research Applications
Photophysical Studies
Research on similar naphthalene derivatives, such as acrylodan, ANS, and prodan, focuses on their photophysical behavior in various solvents, including alcohols like methanol and ethanol. These probes are used to study biological systems, particularly in understanding the properties governing their maximum emission, which aids in peptide and protein studies (Moreno Cerezo et al., 2001).
Synthesis and Property Analysis
Studies have described the synthesis of compounds like 2,5-PRODAN and their photophysical properties. These compounds exhibit solvatochromism, which is useful for understanding the behavior of such molecules in different solvent environments (Abelt, Sun, & Everett, 2011).
Thallium(III)-Promoted Ring Contraction
Research involving 2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol, a related compound, explores its reaction with thallium trinitrate, leading to ring contraction products. This study is significant for understanding the chemical behavior of similar naphthalene derivatives in the presence of thallium compounds (Ferraz & Silva, 2002).
Antibacterial Properties
Naphthalene derivatives have been studied for their antibacterial properties. For instance, compounds isolated from Phomopsis fukushii showed anti-methicillin-resistant Staphylococcus aureus activity, indicating the potential of naphthalene derivatives in antibacterial applications (Li et al., 2021).
Synthesis of Naproxen Derivatives
Naproxen derivatives, involving 2-(6-methoxy naphthalen-2-yl)propionic acid, have been synthesized, showcasing the versatility of naphthalene derivatives in creating novel compounds with potential therapeutic applications (Pal et al., 2007).
Anticancer Potential
Studies on compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole indicate potential anticancer properties. Such compounds were evaluated for their in vitro anticancer activity, suggesting the potential of naphthalene derivatives in cancer treatment (Salahuddin et al., 2014).
Iron-Catalyzed Annulations
Iron-catalyzed annulations of certain naphthalene derivatives have been developed, indicating an eco-friendly and cost-effective method for constructing complex molecular structures, which could be beneficial for pharmaceutical and material science applications (Wang et al., 2009).
properties
IUPAC Name |
7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPUMZADACVGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCCC2=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524437 |
Source


|
| Record name | 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
35338-72-8 |
Source


|
| Record name | 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

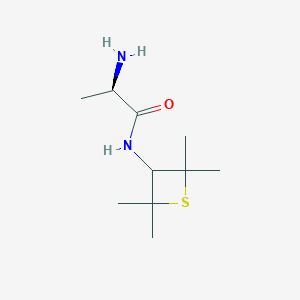
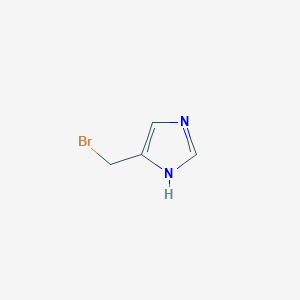
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

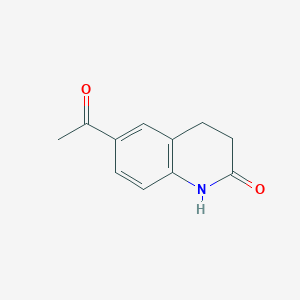



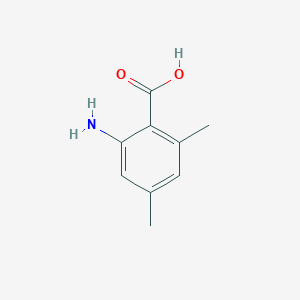
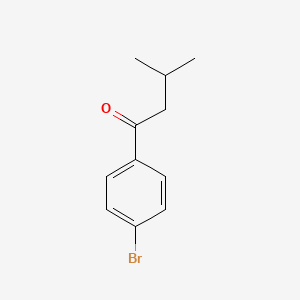
![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)
